1-(Cyclohex-3-en-1-ylmethyl)piperazine
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Description
1-(Cyclohex-3-en-1-ylmethyl)piperazine is a useful research compound. Its molecular formula is C13H21F3N2O2 and its molecular weight is 294.318. The purity is usually 95%.
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Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound has a molecular formula of C_{12}H_{17}N and a molecular weight of approximately 191.27 g/mol. Its structure consists of a piperazine ring substituted with a cyclohexene moiety, which may contribute to its biological activities.
Pharmacological Activities
Research indicates that compounds containing piperazine structures often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Piperazine derivatives have shown potential as antimicrobial agents against various pathogens.
- Anticancer Activity : Some studies suggest that piperazine compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- CNS Activity : Due to their ability to interact with neurotransmitter receptors, piperazine derivatives are studied for their effects on the central nervous system.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | |
Anticancer | Induces apoptosis in cancer cell lines | |
CNS Activity | Modulates neurotransmitter receptors |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Interaction : The compound may bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.
- Cell Cycle Modulation : Studies have indicated that piperazine derivatives can affect cell cycle progression, leading to growth inhibition in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Some piperazine compounds can generate ROS, leading to oxidative stress and subsequent cell death in targeted cells.
Case Studies
A notable study investigated the effects of a related piperazine compound on human leukemia cells. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death. The study highlighted the potential for using such compounds in cancer therapy by targeting specific signaling pathways involved in cell survival.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antimicrobial Efficacy : A study reported that derivatives exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of Candida spp., suggesting a potential role as antifungal agents.
- Cytotoxic Effects : In vitro assays revealed that the compound could induce necroptosis in certain cancer cell lines, providing insights into its mechanism as a potential anticancer agent.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICLKLVRUKYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285799 |
Source
|
Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-46-0 |
Source
|
Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57184-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.